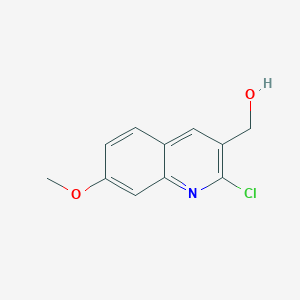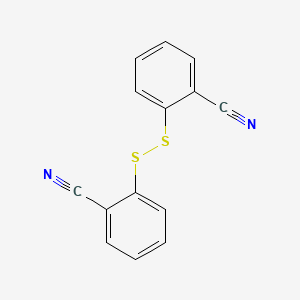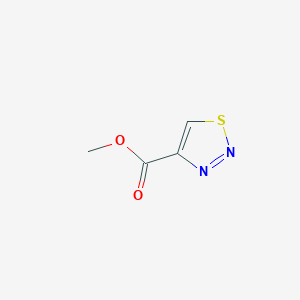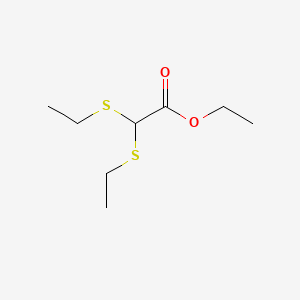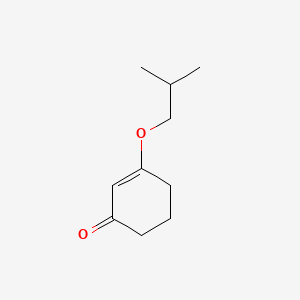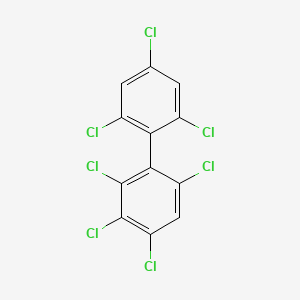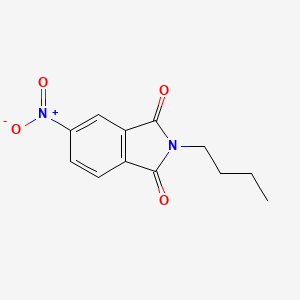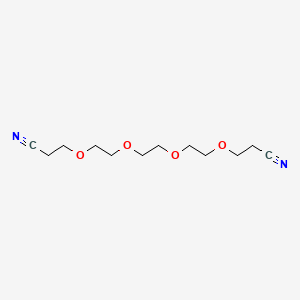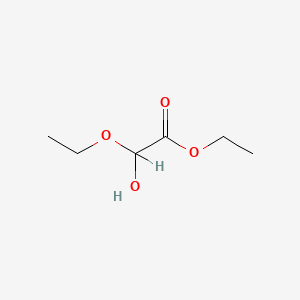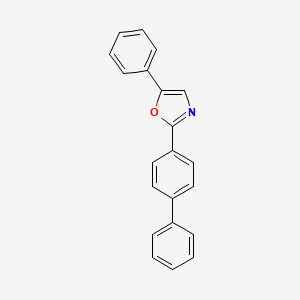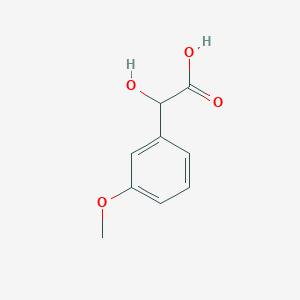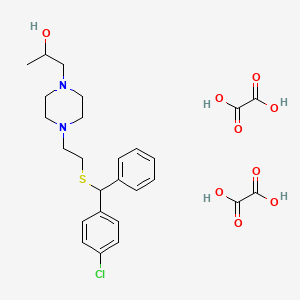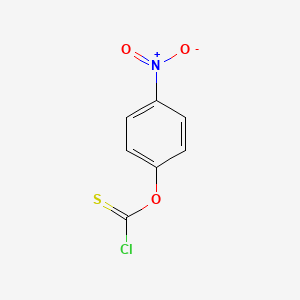
Cloro(4-nitrofenil)formiato
Descripción general
Descripción
4-Nitrophenyl chlorothioformate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl chlorothioformate is C7H4ClNO3S . The linear formula is ClCO2C6H4NO2 . The molecular weight is 201.56 .Chemical Reactions Analysis
The reactions of secondary alicyclic amines with phenyl and 4-nitrophenyl chloroformates are subjected to a kinetic investigation in aqueous solution . The reactions are followed spectrophotometrically at 210−270 nm .Physical And Chemical Properties Analysis
4-Nitrophenyl chlorothioformate is a powder . It has a boiling point of 159-162 °C/19 mmHg and a melting point of 77-79 °C . It should be stored at a temperature of 2-8°C .Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl chlorothioformate are carboxylic acids . It is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Mode of Action
4-Nitrophenyl chlorothioformate reacts with carboxylic acids, resulting in the formation of amides and esters . This reaction follows a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride .
Biochemical Pathways
The compound is involved in the synthesis of ureas, carbamates, and carbonates . It is also used in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides
Pharmacokinetics
It is known that the compound is used in the synthesis of other compounds, suggesting that its bioavailability may depend on the specific context of its use .
Result of Action
The result of the action of 4-Nitrophenyl chlorothioformate is the formation of amides and esters from carboxylic acids . It is also used to obtain altered side chain functionalities in peptides during solid-phase peptide synthesis (SPPS) .
Action Environment
The action of 4-Nitrophenyl chlorothioformate can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to ensure adequate ventilation when handling the compound . Furthermore, the compound should be stored at a temperature of 2-8°C , indicating that temperature can influence its stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Nitrophenyl chlorothioformate as a reagent in scientific research include its high selectivity for the N-terminal amino group of peptides and proteins, its stability under acidic conditions, and its ability to label peptides and proteins in complex mixtures. The limitations of using the compound include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
For the use of 4-Nitrophenyl chlorothioformate in scientific research include the development of new labeling methods using the compound, the optimization of labeling conditions for specific peptides and proteins, and the application of the compound in the study of protein-protein interactions and post-translational modifications. Additionally, the compound may have potential applications in drug discovery and development, particularly in the identification and quantification of drug targets and biomarkers.
Aplicaciones Científicas De Investigación
Síntesis de Ureas
Cloro(4-nitrofenil)formiato: se utiliza ampliamente como agente de acoplamiento en la síntesis de ureas. Las ureas desempeñan un papel crucial en varios procesos biológicos y se utilizan en química medicinal por sus propiedades farmacológicas .
Producción de Carbamatos
Este compuesto sirve como reactivo clave en la producción de carbamatos. Los carbamatos son valiosos por su uso en pesticidas, productos farmacéuticos y como precursores de polímeros. El proceso de síntesis generalmente implica una reacción de sustitución nucleofílica, que es sencilla y produce productos que se pueden caracterizar fácilmente .
Síntesis de Péptidos en Fase Sólida (SPPS)
En la síntesis de péptidos, This compound se utiliza para obtener funcionalidades modificadas de la cadena lateral. Esto es particularmente importante en la síntesis de péptidos en fase sólida (SPPS), donde actúa como un bloque de construcción para crear péptidos complejos con actividades biológicas específicas .
Síntesis de Agentes Antimicrobianos y Antioxidantes
Estudios recientes han demostrado que los derivados de This compound exhiben actividades antibacterianas y antifúngicas prometedoras. Estos compuestos se han sintetizado y probado contra diversas cepas microbianas, mostrando un fuerte potencial como nuevos agentes antimicrobianos y antioxidantes .
Modificación de Dextranos
El compuesto se emplea en la síntesis de dextranos modificados con poli(oxietileno). Estos dextranos modificados tienen aplicaciones en sistemas de administración de fármacos, donde se pueden utilizar para mejorar la solubilidad y la estabilidad de los agentes terapéuticos .
Conjugación Reversible a ADN Modificado con Tioles
This compound: se utiliza para preparar entrecruzadores heterobifuncionales clivables. Estos entrecruzadores son importantes para la conjugación reversible de aminas a ADN modificado con tioles, que es una técnica utilizada en bioconjugación y el desarrollo de ensayos diagnósticos .
Safety and Hazards
4-Nitrophenyl chlorothioformate causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl chlorothioformate plays a significant role in biochemical reactions, particularly as a coupling agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to link drug molecules with polyrotaxane carrier molecules and as an activated ester reagent that enables the covalent coupling of peptides onto macromers such as oligo (polyethylene glycol) fumarate . These interactions are crucial for the synthesis of complex biochemical structures and the modification of peptide functionalities.
Cellular Effects
The effects of 4-Nitrophenyl chlorothioformate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antimicrobial and antioxidant activities, which can impact cellular health and function . The compound’s ability to modify peptides and proteins can lead to changes in cellular processes and responses.
Molecular Mechanism
At the molecular level, 4-Nitrophenyl chlorothioformate exerts its effects through binding interactions with biomolecules. It acts as a coupling agent, facilitating the formation of covalent bonds between peptides and other macromolecules. This process involves enzyme inhibition or activation, depending on the specific biochemical context . The compound’s ability to modify peptide side chains can lead to changes in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl chlorothioformate can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions but can degrade when exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl chlorothioformate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity. At higher doses, toxic or adverse effects can occur . It is crucial to determine the appropriate dosage to avoid potential toxicity while maximizing the compound’s beneficial properties.
Metabolic Pathways
4-Nitrophenyl chlorothioformate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s use in biochemical applications.
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl chlorothioformate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl chlorothioformate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Propiedades
IUPAC Name |
O-(4-nitrophenyl) chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-5(2-4-6)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQPEESVLYUICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305819 | |
| Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-69-0 | |
| Record name | O-(4-Nitrophenyl) carbonochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 171716 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC171716 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



